molecular formula C17H23N3O3 B5404043 2-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid

2-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B5404043
M. Wt: 317.4 g/mol
InChI Key: NVDPFFGOYWAQBW-UHFFFAOYSA-N
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Description

The compound 2-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid (CAS: 899589-42-5) is a cyclohexanecarboxylic acid derivative featuring a piperazine ring substituted with a pyridin-2-yl group and a carbonyl linkage to the cyclohexane backbone. Its molecular formula is C₁₇H₂₃N₃O₃, with a molecular weight of 317.39 g/mol. The structure combines a hydrophobic cyclohexane ring, a polar carboxylic acid group, and a piperazine-pyridine moiety, which may confer unique physicochemical and pharmacological properties .

Properties

IUPAC Name

2-(4-pyridin-2-ylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c21-16(13-5-1-2-6-14(13)17(22)23)20-11-9-19(10-12-20)15-7-3-4-8-18-15/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDPFFGOYWAQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Pyridine: The piperazine ring is then substituted with a pyridine moiety using a nucleophilic substitution reaction.

    Formation of the Cyclohexane Carboxylic Acid: The cyclohexane carboxylic acid group is introduced through a Friedel-Crafts acylation reaction, where cyclohexane is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Coupling Reaction: Finally, the pyridine-substituted piperazine is coupled with the cyclohexane carboxylic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine moiety can engage in π-π interactions with aromatic residues in the binding site, while the piperazine ring can form hydrogen bonds with polar residues. This binding can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

2-{[4-(Ethoxycarbonyl)-1-piperidinyl]carbonyl}cyclohexanecarboxylic acid (CAS: 941442-68-8)

  • Structural Differences :
    • Replaces the pyridin-2-yl-piperazine group with an ethoxycarbonyl-piperidine moiety.
    • Piperidine (6-membered ring with one N atom) vs. piperazine (6-membered ring with two N atoms).
  • Molecular weight: C₁₆H₂₅NO₅ (335.38 g/mol) vs. 317.39 g/mol for the target compound .
  • Applications :
    • Likely used as a synthetic intermediate due to the ethoxycarbonyl protecting group, which can be hydrolyzed to a carboxylic acid.

N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide (CAS: 162760-96-5)

  • Structural Differences :
    • Contains a methoxyphenyl-piperazine-ethyl chain instead of the direct piperazine-carbonyl linkage.
    • Features an amide bond instead of a carboxylic acid.
  • Pharmacological Relevance: Known as a serotonin receptor antagonist (WAY-100635 analog). The methoxyphenyl group enhances serotonin receptor (5-HT₁A) affinity, while the pyridinyl group modulates selectivity .
  • Solubility :
    • As a trihydrochloride salt (CAS: 146715-34-6), it exhibits higher aqueous solubility (critical for bioavailability) compared to the carboxylic acid form of the target compound .

2-[(4-Hydroxypiperidin-1-yl)carbonyl]cyclohexanecarboxylic acid

  • Structural Differences :
    • Substitutes the pyridin-2-yl-piperazine with a 4-hydroxypiperidine group.
  • Molecular formula: C₁₃H₂₁NO₄ (255.31 g/mol), smaller than the target compound .
  • Applications :
    • Hydroxyl group may serve as a site for conjugation or further derivatization in drug design.

Key Comparative Data Table

Property Target Compound (CAS: 899589-42-5) Ethoxycarbonyl-piperidine Analog (CAS: 941442-68-8) WAY-100635 Analog (CAS: 162760-96-5) Hydroxypiperidine Analog
Molecular Formula C₁₇H₂₃N₃O₃ C₁₆H₂₅NO₅ C₂₅H₃₄N₄O₂ C₁₃H₂₁NO₄
Molecular Weight (g/mol) 317.39 335.38 422.57 255.31
Key Functional Groups Carboxylic acid, pyridinyl-piperazine Ethoxycarbonyl, piperidine Methoxyphenyl-piperazine, amide Hydroxypiperidine
Solubility Moderate (carboxylic acid) Low (ester) High (trihydrochloride salt) Moderate (hydroxyl)
Pharmacological Use Underexplored Synthetic intermediate 5-HT₁A receptor antagonist Potential prodrug
References

Research Findings and Implications

  • Receptor Interactions : The pyridin-2-yl-piperazine group in the target compound may engage in π-π stacking (pyridine) and hydrogen bonding (piperazine), similar to serotonin receptor ligands. However, replacing pyridine with methoxyphenyl (as in WAY-100635) shifts receptor selectivity .
  • Solubility-Bioavailability Trade-offs : The carboxylic acid group in the target compound improves water solubility over esters (e.g., ethoxycarbonyl derivatives) but may require salt formation for optimal bioavailability, as seen in trihydrochloride analogs .
  • Synthetic Flexibility : Piperazine derivatives are more synthetically versatile than piperidine analogs due to the presence of two nitrogen atoms, enabling diverse functionalization .

Biological Activity

The compound 2-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse scientific sources.

Molecular Formula

  • Molecular Formula : C18H24N4O3
  • Molecular Weight : 344.41 g/mol

Structural Features

The compound features a cyclohexanecarboxylic acid core, which is functionalized with a piperazine moiety and a pyridine ring. This unique combination of structural elements is believed to enhance its interaction with biological targets.

Research indicates that compounds similar to 2-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid exhibit significant biological activities, including:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as phosphodiesterases and tyrosine kinases, which are critical in various signaling pathways.
  • Receptor Modulation : It has the potential to modulate neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways.

Pharmacological Applications

The compound has been investigated for various therapeutic applications:

  • Antidepressant Activity : Similar compounds have shown promise in enhancing serotonin reuptake inhibition, which is crucial for treating depression.
  • Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

Case Studies and Research Findings

  • Antidepressant Studies :
    • A study evaluating piperazine derivatives found that compounds with similar structures effectively antagonized serotonin depletion in animal models, indicating their potential as antidepressants .
  • Anti-inflammatory Effects :
    • Research on pyridazinone derivatives revealed anti-inflammatory properties through the inhibition of specific inflammatory mediators, showcasing the therapeutic potential of compounds related to the target compound .
  • Cytotoxicity Against Cancer Cells :
    • Investigations into structurally related compounds have reported significant cytotoxic effects on various cancer cell lines, supporting further exploration of this compound's anticancer capabilities .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-acetyl-4-(3-acetylanilino)-2-methylpyridazin-3-oneAcetyl and aniline substitutionsAnticancer activity
4-(6-{[(1R)-1-(hydroxymethyl)propyl]amino}imidazo[1,2-b]pyridazin-3-yl)benzoic acidImidazo and benzoic acid groupsInhibitor of specific kinases
5-pyrimidin-2-yl-pyridazinonePyrimidine substitutionAntitumor properties

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